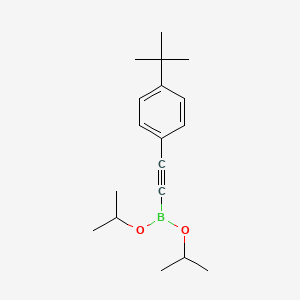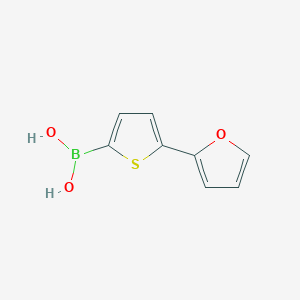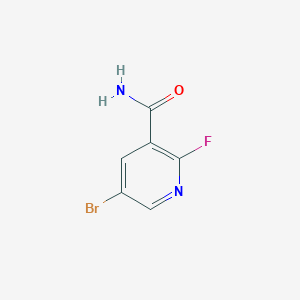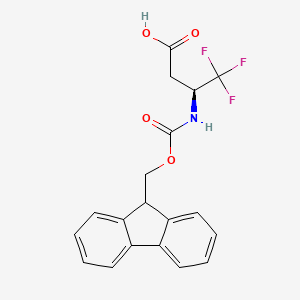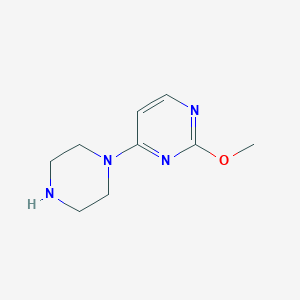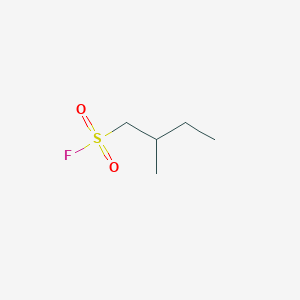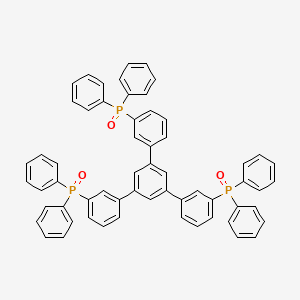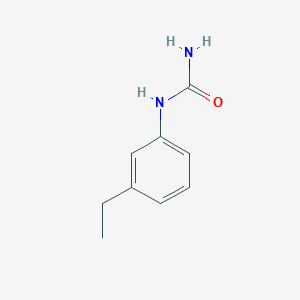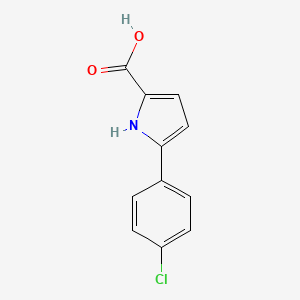![molecular formula C30H28BNO2 B3097471 9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole CAS No. 1311408-02-2](/img/structure/B3097471.png)
9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole
Descripción general
Descripción
The compound is a carbazole derivative with a biphenyl group and a tetramethyl-1,3,2-dioxaborolane group . Carbazoles are a class of organic compounds that consist of three interconnected benzene rings forming a fused system . The biphenyl group is a type of aromatic hydrocarbon that consists of two connected phenyl rings . The tetramethyl-1,3,2-dioxaborolane group is a boron-containing compound that is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the carbazole, biphenyl, and tetramethyl-1,3,2-dioxaborolane groups . These groups would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
Carbazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The tetramethyl-1,3,2-dioxaborolane group can participate in borylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carbazole and biphenyl groups could contribute to its aromaticity and potentially its fluorescence .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been pivotal in synthesizing and characterizing novel materials. For instance, near-infrared indole carbazole borate fluorescent probes were synthesized using a derivative of this compound. The novel probes were obtained through multiple reaction steps, showcasing its potential in developing advanced fluorescence probes (You-min, 2014).
Applications in Organic Electronics
Carbazole derivatives, including structures similar to 9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole, have been utilized to develop materials for organic electronics. For example, new host materials containing carbazole and oxadiazole fragments have been synthesized for use in organic light-emitting diodes (OLEDs). These materials show promising applications due to their spectral properties and high external electroluminescent quantum efficiency (Guan et al., 2006).
Biodegradation and Environmental Applications
The compound's derivatives have been studied for their biodegradation properties. The bacterial transformation of 9H-carbazole derivatives by biphenyl-degrading bacteria has been investigated, highlighting the potential of these compounds in environmental applications and bioremediation strategies (Waldau et al., 2009).
Synthetic Pathways and Intermediate Roles
The compound serves as a key intermediate in various synthetic pathways. It has been involved in the efficient synthesis of formyl boronate esters derived from carbazole and phenoxazine, serving as critical electron donors in different synthetic approaches (Bifari & El-Shishtawy, 2021).
Luminescent Materials Development
Carbazole derivatives, including this compound, have been utilized in the synthesis and characterization of luminescent materials. Research into the synthesis, crystal structures, luminescence, and thermal properties of biphenyl carbazole derivatives has been conducted, contributing to advancements in materials science and photonic applications (Tang et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate esters with diols in aqueous solution at physiological ph .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the formation of carbon-carbon bonds in the presence of a transition metal catalyst .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32-27-11-7-5-9-25(27)26-10-6-8-12-28(26)32/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFLNYWQSCHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


